Onalespib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

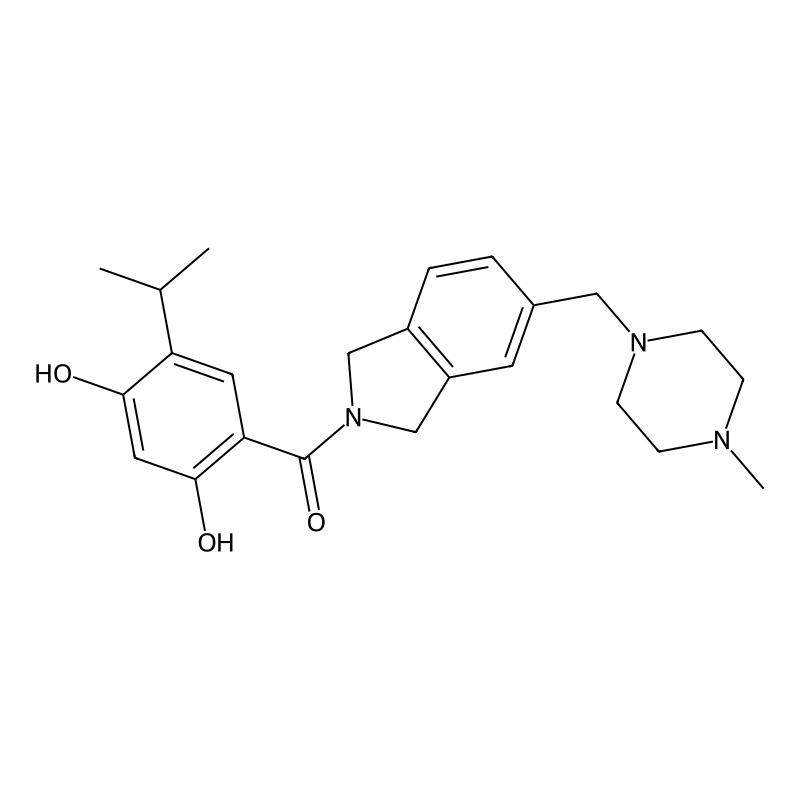

Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90). It competitively binds to the N-terminal ATP-binding site of HSP90, leading to the degradation of a wide range of oncogenic 'client' proteins essential for tumor cell growth and survival, such as HER2, AKT, and EGFR. Developed to overcome the limitations of first-generation inhibitors like Tanespimycin (17-AAG), Onalespib is characterized by its distinct chemical structure, high binding affinity, and improved pharmaceutical properties, making it a critical tool for preclinical and clinical cancer research.

References

- [1] Graham, B., et al. A phase I study of onalespib (AT13387), a novel, potent, and selective second-generation Hsp90 inhibitor, in patients with advanced solid tumors. *Clinical Cancer Research*, 18(16), 4476-4485 (2012).

- [2] Do, K., et al. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. *Investigational New Drugs*, 33(4), 921-930 (2015).

- [8] Shapiro, G. I., et al. Phase I study of the heat shock protein 90 inhibitor onalespib (AT13387) in patients with advanced solid tumors. *Annals of Oncology*, 25(1), 252-258 (2014).

- [13] Kaur, G., et al. Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. *Molecular Cancer Therapeutics*, 17(2), 360-372 (2018).

HSP90 inhibitors are not interchangeable due to vast differences in their chemical scaffolds, which directly impact procurement-critical properties. First-generation ansamycin-based inhibitors like Tanespimycin (17-AAG) are plagued by very poor aqueous solubility, necessitating complex and potentially toxic formulations (e.g., Cremophor EL, DMSO) that can confound experimental results. Furthermore, the benzoquinone moiety in 17-AAG is linked to significant hepatotoxicity, a liability that limits its clinical and preclinical utility. Onalespib, a resorcinol-based inhibitor, was specifically designed to circumvent these issues, offering high water solubility and a more favorable safety profile, which are crucial for achieving reproducible, dose-accurate, and translatable in vitro and in vivo results.

References

- [2] Wesolowski, R., et al. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. *Therapeutic Advances in Medical Oncology*, 12, 1758835920949353 (2020).

- [6] Solit, D. B., & Chiosis, G. Development and application of Hsp90 inhibitors. *Drug Discovery Today*, 13(1-2), 38-43 (2008).

- [9] Gaspar, N., et al. Acquired Resistance to 17-Allylamino-17-Demethoxygeldanamycin (17-AAG, Tanespimycin) in Glioblastoma Cells. *Cancer Research*, 69(5), 1966-1975 (2009).

- [11] Al-Ghananeem, A. M., & Malkawi, A. H. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. *AAPS PharmSciTech*, 10(3), 859-865 (2009).

- [21] Workman, P. Update on Hsp90 Inhibitors in Clinical Trial. *Expert Opinion on Investigational Drugs*, 18(11), 1635-1647 (2009).

- [23] Mishra, A., et al. An update on the status of HSP90 inhibitors in cancer clinical trials. *Journal of Experimental & Clinical Cancer Research*, 40(1), 102 (2021).

Superior HSP90 Binding Affinity Over First-Generation Standard

Onalespib demonstrates a significantly higher binding affinity for the N-terminal domain of HSP90 compared to the first-generation inhibitor Tanespimycin (17-AAG). Isothermal titration calorimetry shows Onalespib binds with a dissociation constant (Kd) of 0.7 nM, which is approximately 9.6 times stronger than the 6.7 nM Kd reported for 17-AAG under similar assay conditions. This higher affinity allows for potent target engagement at lower concentrations.

| Evidence Dimension | HSP90 Binding Affinity (Dissociation Constant, Kd) |

| Target Compound Data | 0.7 nM (Onalespib) |

| Comparator Or Baseline | 6.7 nM (Tanespimycin / 17-AAG) |

| Quantified Difference | ~9.6-fold higher affinity |

| Conditions | Cell-free isothermal titration calorimetry assay for binding to the N-terminal domain of HSP90. |

Higher binding affinity translates to greater potency, potentially enabling lower effective doses in experimental models and reducing the risk of off-target effects.

Improved Aqueous Solubility for Simplified and Safer Handling

A primary procurement advantage of Onalespib is its high water solubility, a feature intentionally designed to overcome the significant handling challenges of ansamycin inhibitors. While Tanespimycin (17-AAG) has a very limited aqueous solubility of approximately 0.01 mg/mL, requiring formulation with co-solvents like DMSO or surfactants like Cremophor EL for in vivo use, Onalespib's improved solubility allows for simpler, aqueous-based formulations suitable for intravenous administration in preclinical models without the need for potentially confounding or toxic excipients.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | High water solubility suitable for IV formulation |

| Comparator Or Baseline | ~0.01 mg/mL (Tanespimycin / 17-AAG) |

| Quantified Difference | Qualitatively significant improvement enabling aqueous formulation vs. requiring organic co-solvents. |

| Conditions | Standard aqueous buffer conditions for pharmaceutical formulation. |

Eliminates the need for harsh solvents like DMSO or Cremophor EL, simplifying protocol design, reducing vehicle-induced toxicity, and improving the reproducibility of in vivo studies.

Potent Cellular Activity Across Diverse Cancer Models

Onalespib demonstrates potent, low-nanomolar antiproliferative activity across a wide range of human cancer cell lines. In cellular assays, it effectively inhibits growth with IC50 values such as 18 nM in A375 melanoma cells and 27 nM in BON neuroendocrine tumor cells. This potent activity is comparable to or exceeds that of other well-characterized HSP90 inhibitors like Ganetespib (IC50 of 4 nM in OSA 8 cells) and Tanespimycin (IC50 of ~5 nM reported in a cell-free assay), confirming its standing as a highly active compound for in vitro screening and mechanism-of-action studies.

| Evidence Dimension | Antiproliferative Activity (IC50) |

| Target Compound Data | 18 nM (A375 cells); 27 nM (BON cells) |

| Comparator Or Baseline | Ganetespib: 4 nM (OSA 8 cells); Tanespimycin: ~5 nM (cell-free) |

| Quantified Difference | Demonstrates potent, low-nanomolar activity in line with other leading HSP90 inhibitors. |

| Conditions | In vitro cell proliferation/viability assays (e.g., XTT, MTT) after 72-hour drug exposure. |

Provides confidence in achieving robust biological effects at low, specific concentrations, making it a reliable tool for target validation and pathway analysis in various cancer types.

Favorable Safety Profile Lacking Ansamycin-Associated Hepatotoxicity

A critical differentiator for Onalespib is its non-ansamycin, resorcinol-based structure, which avoids the hepatotoxicity associated with the benzoquinone moiety of first-generation inhibitors like geldanamycin and its analogue, 17-AAG. Clinical and preclinical development of 17-AAG was consistently limited by liver toxicity. In contrast, clinical studies of Onalespib report a more favorable and manageable safety profile, with common adverse events being diarrhea, nausea, and fatigue, rather than dose-limiting hepatotoxicity. This improved safety profile is a direct result of its distinct chemical class.

| Evidence Dimension | Dose-Limiting Toxicity Profile |

| Target Compound Data | Primarily gastrointestinal (diarrhea, nausea); not associated with severe hepatotoxicity. |

| Comparator Or Baseline | Hepatotoxicity (for 17-AAG and other ansamycins). |

| Quantified Difference | Avoidance of a major, class-specific toxicity that halted the development of its predecessors. |

| Conditions | Observations from multiple Phase I/II clinical trials. |

Enables more robust and longer-duration in vivo studies with a higher therapeutic index, reducing the risk of confounding toxicity and allowing for exploration of efficacy at well-tolerated doses.

In Vivo Xenograft Studies Requiring a Well-Tolerated, Aqueous-Formulated HSP90 Inhibitor

For preclinical xenograft models, particularly those involving long-term dosing or combination therapies, Onalespib's high water solubility and favorable safety profile are significant advantages. Its ability to be formulated in simple aqueous vehicles eliminates the confounding toxicities associated with the DMSO or Cremophor EL required for Tanespimycin (17-AAG), ensuring that observed anti-tumor effects are attributable to HSP90 inhibition alone.

Studies Investigating Mechanisms to Overcome Kinase Inhibitor Resistance

Onalespib is an effective tool for depleting multiple HSP90 client proteins simultaneously, including those that drive resistance to targeted therapies. Its high potency allows for effective degradation of oncoproteins like EGFR, ALK, and BRAF. This makes it a preferred choice for studies aiming to delay or overcome acquired resistance to specific kinase inhibitors in models of non-small cell lung cancer or melanoma.

Combination Therapy Research Where a Favorable Safety Profile is Paramount

When combining an HSP90 inhibitor with other cytotoxic or targeted agents, minimizing overlapping toxicities is critical. Onalespib's lack of the severe hepatotoxicity seen with ansamycin-based inhibitors makes it a more suitable partner for combination studies, allowing for the exploration of synergistic anti-tumor activity at doses that maintain a manageable safety profile.

High-Throughput Screening and In Vitro Assays Demanding High Potency and Reproducibility

With its low-nanomolar IC50 values across numerous cell lines and high binding affinity, Onalespib is a reliable positive control and investigational agent for cellular screens. Its solubility simplifies stock solution preparation and dosing, contributing to more consistent and reproducible results in automated or large-scale in vitro experiments compared to less soluble alternatives.

References

- [1] Liv Hospital. Onalespib. (2026).

- [2] Wesolowski, R., et al. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. *Therapeutic Advances in Medical Oncology*, 12, 1758835920949353 (2020).

- [3] Astex Pharmaceuticals. The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Poster presented at AACR Annual Meeting, Philadelphia, 2015.

- [7] Astex Pharmaceuticals. Combination of HSP90 inhibitor onalespib (AT13387) with crizotinib to treat or delay resistance in NSCLC: Preclinical and Clinical Investigations. (2015).

- [11] Al-Ghananeem, A. M., & Malkawi, A. H. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. *AAPS PharmSciTech*, 10(3), 859-865 (2009).

- [22] Arvidsson, Y., et al. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. *Theranostics*, 10(1), 38-49 (2020).

- [23] Mishra, A., et al. An update on the status of HSP90 inhibitors in cancer clinical trials. *Journal of Experimental & Clinical Cancer Research*, 40(1), 102 (2021).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

KEGG Target based Classification of Drugs

Signaling molecules

Chaperone and folding catalyst

HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

Wikipedia

Dates

2: Ferraldeschi R, Welti J, Powers MV, Yuan W, Smyth T, Seed G, Riisnaes R, Hedayat S, Wang H, Crespo M, Nava Rodrigues D, Figueiredo I, Miranda S, Carreira S, Lyons JF, Sharp S, Plymate SR, Attard G, Wallis N, Workman P, de Bono JS. Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Cancer Res. 2016 May 1;76(9):2731-42. doi: 10.1158/0008-5472.CAN-15-2186. PubMed PMID: 27197266; PubMed Central PMCID: PMC4874658.

3: Wagner AJ, Agulnik M, Heinrich MC, Mahadevan D, Riedel RF, von Mehren M, Trent J, Demetri GD, Corless CL, Yule M, Lyons JF, Oganesian A, Keer H. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, onalespib (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour. Eur J Cancer. 2016 Jul;61:94-101. doi: 10.1016/j.ejca.2016.03.076. Epub 2016 May 5. PubMed PMID: 27156227.

4: Spiegelberg D, Dascalu A, Mortensen AC, Abramenkovs A, Kuku G, Nestor M, Stenerlöw B. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget. 2015 Nov 3;6(34):35652-66. doi: 10.18632/oncotarget.5363. PubMed PMID: 26452257; PubMed Central PMCID: PMC4742132.

5: O'Neill S, Humphries D, Tse G, Marson LP, Dhaliwal K, Hughes J, Ross JA, Wigmore SJ, Harrison EM. Heat shock protein 90 inhibition abrogates TLR4-mediated NF-κB activity and reduces renal ischemia-reperfusion injury. Sci Rep. 2015 Aug 7;5:12958. doi: 10.1038/srep12958. PubMed PMID: 26248657; PubMed Central PMCID: PMC4528191.

6: Do K, Speranza G, Chang LC, Polley EC, Bishop R, Zhu W, Trepel JB, Lee S, Lee MJ, Kinders RJ, Phillips L, Collins J, Lyons J, Jeong W, Antony R, Chen AP, Neckers L, Doroshow JH, Kummar S. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Invest New Drugs. 2015 Aug;33(4):921-30. doi: 10.1007/s10637-015-0255-1. Epub 2015 Jun 18. PubMed PMID: 26082332.

7: Smyth T, Paraiso KH, Hearn K, Rodriguez-Lopez AM, Munck JM, Haarberg HE, Sondak VK, Thompson NT, Azab M, Lyons JF, Smalley KS, Wallis NG. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Mol Cancer Ther. 2014 Dec;13(12):2793-804. doi: 10.1158/1535-7163.MCT-14-0452. Epub 2014 Oct 27. PubMed PMID: 25349308; PubMed Central PMCID: PMC4263034.

8: Shapiro GI, Kwak E, Dezube BJ, Yule M, Ayrton J, Lyons J, Mahadevan D. First-in-human phase I dose escalation study of a second-generation non-ansamycin HSP90 inhibitor, AT13387, in patients with advanced solid tumors. Clin Cancer Res. 2015 Jan 1;21(1):87-97. doi: 10.1158/1078-0432.CCR-14-0979. Epub 2014 Oct 21. PubMed PMID: 25336693.

9: Pillai RN, Ramalingam SS. Heat shock protein 90 inhibitors in non-small-cell lung cancer. Curr Opin Oncol. 2014 Mar;26(2):159-64. doi: 10.1097/CCO.0000000000000047. Review. PubMed PMID: 24463348.

10: Chan KC, Ting CM, Chan PS, Lo MC, Lo KW, Curry JE, Smyth T, Lee AW, Ng WT, Tsao GS, Wong RN, Lung ML, Mak NK. A novel Hsp90 inhibitor AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. Mol Cancer. 2013 Oct 24;12(1):128. doi: 10.1186/1476-4598-12-128. PubMed PMID: 24156782; PubMed Central PMCID: PMC3834878.

11: Patel BH, Barrett AG. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. J Org Chem. 2012 Dec 21;77(24):11296-301. doi: 10.1021/jo302406w. Epub 2012 Dec 6. PubMed PMID: 23186098.

12: Ahsan A, Ramanand SG, Whitehead C, Hiniker SM, Rehemtulla A, Pratt WB, Jolly S, Gouveia C, Truong K, Van Waes C, Ray D, Lawrence TS, Nyati MK. Wild-type EGFR is stabilized by direct interaction with HSP90 in cancer cells and tumors. Neoplasia. 2012 Aug;14(8):670-7. PubMed PMID: 22952420; PubMed Central PMCID: PMC3431175.

13: Smyth T, Van Looy T, Curry JE, Rodriguez-Lopez AM, Wozniak A, Zhu M, Donsky R, Morgan JG, Mayeda M, Fletcher JA, Schöffski P, Lyons J, Thompson NT, Wallis NG. The HSP90 inhibitor, AT13387, is effective against imatinib-sensitive and -resistant gastrointestinal stromal tumor models. Mol Cancer Ther. 2012 Aug;11(8):1799-808. doi: 10.1158/1535-7163.MCT-11-1046. Epub 2012 Jun 19. PubMed PMID: 22714264; PubMed Central PMCID: PMC3992119.

14: Graham B, Curry J, Smyth T, Fazal L, Feltell R, Harada I, Coyle J, Williams B, Reule M, Angove H, Cross DM, Lyons J, Wallis NG, Thompson NT. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Sci. 2012 Mar;103(3):522-7. doi: 10.1111/j.1349-7006.2011.02191.x. Epub 2012 Feb 9. PubMed PMID: 22181674.

15: Liu J, Wang F, Ma Z, Wang X, Wang Y. Structural determination of three different series of compounds as Hsp90 inhibitors using 3D-QSAR modeling, molecular docking and molecular dynamics methods. Int J Mol Sci. 2011 Jan 30;12(2):946-70. doi: 10.3390/ijms12020946. PubMed PMID: 21541036; PubMed Central PMCID: PMC3083683.

16: Kang MH, Reynolds CP, Houghton PJ, Alexander D, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Wozniak A, Smith MA. Initial testing (Stage 1) of AT13387, an HSP90 inhibitor, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Jul 15;59(1):185-8. doi: 10.1002/pbc.23154. Epub 2011 Apr 29. PubMed PMID: 21538821; PubMed Central PMCID: PMC3154460.

17: Woodhead AJ, Angove H, Carr MG, Chessari G, Congreve M, Coyle JE, Cosme J, Graham B, Day PJ, Downham R, Fazal L, Feltell R, Figueroa E, Frederickson M, Lewis J, McMenamin R, Murray CW, O'Brien MA, Parra L, Patel S, Phillips T, Rees DC, Rich S, Smith DM, Trewartha G, Vinkovic M, Williams B, Woolford AJ. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydrois oindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010 Aug 26;53(16):5956-69. doi: 10.1021/jm100060b. PubMed PMID: 20662534.